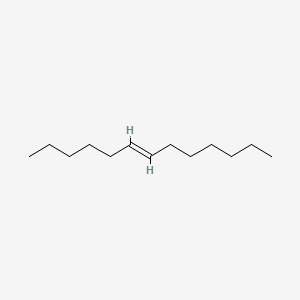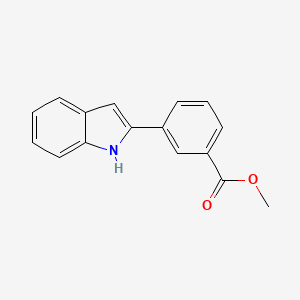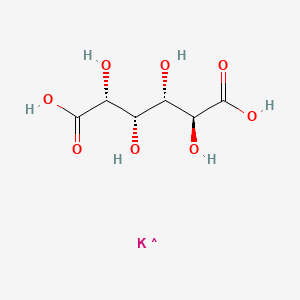
1,3,2-Dioxathiolane, 4-fluoro-, 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxathiolane, 4-fluoro-, 2-oxide is a chemical compound with the molecular formula C2H3FO3S It is known for its unique structure, which includes a dioxathiolane ring with a fluorine atom and an oxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxathiolane, 4-fluoro-, 2-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a fluorinated precursor with a sulfur-containing compound in the presence of an oxidizing agent. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxathiolane, 4-fluoro-, 2-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield different sulfur-containing compounds.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, dichloromethane, and other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol or sulfide compounds.
Scientific Research Applications
1,3,2-Dioxathiolane, 4-fluoro-, 2-oxide has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex sulfur-containing molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxathiolane, 4-fluoro-, 2-oxide involves its interaction with molecular targets through its reactive functional groups. The fluorine atom and oxide group play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes, proteins, and other biomolecules, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
1,3,2-Dioxathiolane, 2-oxide: Similar structure but lacks the fluorine atom.
4-fluoro-1,3,2-dioxathiolane 2-oxide: Another fluorinated dioxathiolane derivative.
1,3,2-Dioxathiolane, 2,2-dioxide: Contains two oxide groups, differing in oxidation state and reactivity.
Uniqueness
1,3,2-Dioxathiolane, 4-fluoro-, 2-oxide is unique due to the presence of both a fluorine atom and an oxide group within the dioxathiolane ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
871838-01-6 |
|---|---|
Molecular Formula |
C2H3FO3S |
Molecular Weight |
126.11 g/mol |
IUPAC Name |
4-fluoro-1,3,2-dioxathiolane 2-oxide |
InChI |
InChI=1S/C2H3FO3S/c3-2-1-5-7(4)6-2/h2H,1H2 |
InChI Key |
KFJPWGWEQDFGDD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OS(=O)O1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1,1'-Biphenyl]-4-carbonitrile, 2'-chloro-4'-methoxy-5'-[[2-oxo-2-[4-(1-oxo-2-propen-1-yl)-1-piperazinyl]ethyl]amino]-](/img/structure/B12330530.png)



![Cis-1-Tert-Butyl 6A-Ethyl Hexahydro-1H-Spiro[Cyclopenta[C]Pyrrole-4,4-Piperidine]-1,6A-Dicarboxylate](/img/structure/B12330544.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,4,7-tetrahydroazepine-3-carboxylate](/img/structure/B12330555.png)

![1-Piperazinecarboxylic acid, 4-[6-[(3R,5S)-3,5-dimethyl-1-piperazinyl]-4-methyl-3-pyridinyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B12330568.png)
![(3R,5S)-3,5-dimethyl-1-[4-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine](/img/structure/B12330586.png)
![(2S,3S,4S,5S)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-5-(2,2-dihydroxyethyl)oxolane-3,4-diol](/img/structure/B12330600.png)

![Benzenamine, 4-[bis(2,4,6-trimethylbenzoyl)phosphinyl]-N,N-dimethyl-](/img/structure/B12330611.png)
